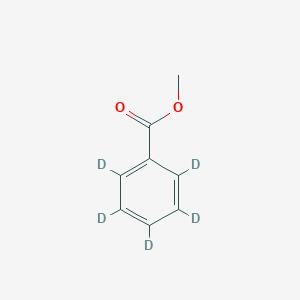

Methyl Benzoate-2,3,4,5,6-d5

Übersicht

Beschreibung

Methyl Benzoate-2,3,4,5,6-d5: is a deuterated derivative of methyl benzoate, an organic compound with the chemical formula C8H8O2 . This compound is characterized by the presence of five deuterium atoms at the 2, 3, 4, 5, and 6 positions of the benzene ring, replacing the corresponding hydrogen atoms. Methyl benzoate itself is an ester formed from benzoic acid and methanol, commonly used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl Benzoate-2,3,4,5,6-d5 can be synthesized through the condensation of methanol and benzoic acid in the presence of a strong acid catalyst. The reaction proceeds via Fischer esterification, where the acid-catalyzed reaction forms the ester. The deuterated version requires the use of deuterated methanol (methanol-d4) and deuterated benzoic acid (benzoic acid-d5) to introduce the deuterium atoms.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions under controlled conditions. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high purity of the final product.

Analyse Chemischer Reaktionen

Nitration

Methyl Benzoate-2,3,4,5,6-d5 undergoes electrophilic aromatic substitution, with nitration occurring preferentially at the meta position due to the electron-withdrawing ester group.

Reagents/Conditions :

-

Concentrated nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst.

-

Temperatures between 0–50°C.

Product :

-

Methyl 3-nitrobenzoate-2,4,5,6-d4 (retaining deuterium at non-reacting positions).

Mechanism :

The reaction proceeds via the formation of a nitronium ion (NO₂⁺), which attacks the deuterated aromatic ring. The ester group directs substitution to the meta position .

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–50°C | Methyl 3-nitrobenzoate-d4 | 60–75% |

Hydrolysis

The ester group undergoes nucleophilic acyl substitution under basic or acidic conditions.

Alkaline Hydrolysis

Reagents/Conditions :

-

Aqueous sodium hydroxide (NaOH) at reflux.

Products :

-

Sodium benzoate-2,3,4,5,6-d5 (C₆D₅COO⁻Na⁺) and methanol-d₀.

Mechanism :

The hydroxide ion attacks the carbonyl carbon, leading to cleavage of the ester bond .

Acidic Hydrolysis

Reagents/Conditions :

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures.

Products :

-

Benzoic acid-2,3,4,5,6-d5 (C₆D₅COOH) and methanol-d₀.

| Hydrolysis Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkaline | NaOH/H₂O | Reflux | Sodium benzoate-d5 | >90% | |

| Acidic | HCl/H₂O | 80–100°C | Benzoic acid-d5 | 85–95% |

Oxidation

The methyl group is oxidized to a carboxyl group under strong oxidizing conditions.

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Chromyl chloride (CrO₂Cl₂) in anhydrous conditions.

Product :

-

Benzoic acid-2,3,4,5,6-d5 (C₆D₅COOH).

Mechanism :

Oxidative cleavage of the methyl group proceeds via radical intermediates, with KMnO₄ acting as a one-electron oxidizer .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H⁺ | Reflux | Benzoic acid-d5 | 70–85% | |

| CrO₂Cl₂ | Anhydrous | Benzoic acid-d5 | 65–80% |

Reduction

The ester group is reduced to a primary alcohol.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in dry ether.

-

Temperatures between 0–25°C.

Product :

-

Benzyl alcohol-2,3,4,5,6-d5 (C₆D₅CH₂OH).

Mechanism :

LiAlH₄ delivers hydride ions to the carbonyl carbon, reducing the ester to an alcohol .

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0–25°C | Benzyl alcohol-d5 | 80–90% |

Substitution Reactions

The ester carbonyl participates in nucleophilic substitutions with organometallic reagents.

Reagents/Conditions :

-

Grignard reagents (e.g., CH₃MgBr) in anhydrous ether.

Product :

-

Tertiary alcohol derivatives (e.g., C₆D₅C(OCH₃)(CH₃)OH).

Mechanism :

Grignard reagents attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alkoxide, followed by protonation .

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃MgBr | Anhydrous ether | Tertiary alcohol derivative | 60–75% |

Kinetic Isotope Effects (KIEs)

Deuterium substitution at the aromatic positions introduces measurable KIEs in electrophilic reactions:

-

Nitration : Reduced reaction rates (kH/kD ≈ 1.5–2.0) due to slower C–D bond cleavage compared to C–H .

-

Oxidation : Minimal KIE observed (<1.2), as oxidation primarily targets the methyl group .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthetic Pathways and Mechanisms:

Methyl Benzoate-2,3,4,5,6-d5 is often utilized in synthetic organic chemistry as a precursor or intermediate in the synthesis of other compounds. Its deuterated nature allows for tracking during chemical reactions due to the distinct mass difference between deuterium and hydrogen. This is particularly useful in studies involving reaction mechanisms and kinetics.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Reaction Mechanisms | Used to elucidate reaction pathways through isotopic labeling. |

| Kinetic Studies | Helps in determining the rate constants by monitoring isotopic effects. |

| Product Analysis | Assists in identifying products through mass spectrometry techniques. |

Insect Attraction Studies

2. Role as an Insect Attractant:

this compound has been shown to attract various species of insects, particularly orchid bees. Research indicates that its pleasant aroma mimics floral scents that are critical for pollination processes.

Case Study: Orchid Bee Attraction

A study conducted by researchers demonstrated that methyl benzoate effectively attracted male orchid bees (tribe Euglossini), which collect such compounds for pheromone synthesis. The study highlighted the potential use of this compound in ecological and agricultural research to enhance pollinator attraction.

Environmental and Ecological Research

3. Biodegradation Studies:

this compound is also employed in environmental studies to assess biodegradation rates and pathways of organic pollutants. Its deuterated form allows researchers to trace the compound's breakdown products in various environmental matrices.

Table 2: Environmental Applications

| Application Area | Description |

|---|---|

| Biodegradation Studies | Used to track degradation pathways of organic compounds in soil and water. |

| Ecotoxicological Assessments | Evaluates the impact of chemicals on non-target organisms using isotopic tracing. |

Pharmacological Research

4. Metabolic Tracing:

In pharmacology, this compound serves as a tracer to study metabolic pathways. By incorporating this compound into biological systems, researchers can monitor its fate and transformation within organisms.

Case Study: Metabolism of Methyl Benzoate

A study investigated the metabolism of methyl benzoate in mammalian systems using deuterated isotopes to trace metabolic routes and identify metabolites formed during biotransformation processes.

Wirkmechanismus

The mechanism by which Methyl Benzoate-2,3,4,5,6-d5 exerts its effects depends on the specific application. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to track the compound's movement through biological systems. The molecular targets and pathways involved vary based on the context of the study, but generally, the compound interacts with enzymes and receptors involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Methyl Benzoate: The non-deuterated version of the compound.

Ethyl Benzoate: An ester similar to methyl benzoate but with an ethyl group instead of a methyl group.

Propyl Benzoate: Another ester with a propyl group replacing the methyl group.

Uniqueness: Methyl Benzoate-2,3,4,5,6-d5 is unique due to its deuterated structure, which provides distinct advantages in scientific research, particularly in tracing and studying metabolic pathways. The presence of deuterium atoms allows for more accurate and detailed analysis compared to its non-deuterated counterparts.

Biologische Aktivität

Methyl Benzoate-2,3,4,5,6-d5 is a deuterated form of methyl benzoate that has garnered attention due to its unique biological activities. This article explores its biological properties, including its cytotoxicity, potential as a pesticide, and metabolic pathways.

- Chemical Formula : C₈H₈D₅O₂

- Molecular Weight : Approximately 153.22 g/mol

- CAS Number : 2322358-20-1

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of methyl benzoate on human cell lines. For instance, research conducted on human kidney (HEK293) and colon (CACO2) cells demonstrated varying levels of cytotoxicity:

| Concentration (mM) | HEK293 Cell Viability (%) | CACO2 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 0.1 | 98 | 95 |

| 5.5 | 85 | 70 |

| 11 | 20 | <10 |

At concentrations above 5.5 mM, significant reductions in cell viability were observed, particularly in CACO2 cells, indicating a dose-dependent cytotoxic effect .

Pesticidal Activity

Methyl benzoate has been identified as an effective green pesticide. Laboratory studies indicate that it exhibits considerable toxicity against various agricultural pests:

- Brown Marmorated Stinkbug (Halyomorpha halys)

- Diamondback Moth (Plutella xylostella)

- Tobacco Hornworm (Manduca sexta)

- Spotted Wing Drosophila (Drosophila suzukii)

The toxicity levels of methyl benzoate were reported to be significantly higher than conventional pesticides like β-cyfluthrin and sulfur & pyrethrin mixtures:

| Pest Species | Methyl Benzoate Toxicity (LC50) | Conventional Pesticide Toxicity (LC50) |

|---|---|---|

| Halyomorpha halys | 1% | 5-20 times less toxic |

| Plutella xylostella | 1% | 5-20 times less toxic |

| Manduca sexta | 1% | 12 times less toxic |

In addition to its high toxicity, methyl benzoate effectively inhibited oviposition and larval development in Drosophila suzukii, showcasing its potential as an environmentally friendly pest control agent .

Metabolic Pathways

The metabolic pathways of methyl benzoate have been explored through various studies. It undergoes biotransformation processes that can involve enzyme-catalyzed reactions leading to different metabolites. Notably, the NIH shift has been observed during the metabolism of methyl benzoate, indicating rearrangements that affect its biological activity. Studies suggest that the hydroxylation of methyl benzoate leads to the formation of hydroxybenzoic acids, which may exhibit distinct biological properties compared to the parent compound .

Case Studies

- Cytotoxicity Assessment : A study evaluated the effects of methyl benzoate on cultured human cells and found that at concentrations above 5.5 mM, there was a marked decrease in cell viability across different cell lines .

- Pesticidal Efficacy : Research highlighted the effectiveness of methyl benzoate against invasive insect species in agricultural settings, demonstrating its superior performance compared to traditional pesticides .

Eigenschaften

IUPAC Name |

methyl 2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJVMBTYPHYUOC-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.